molecular formula C9H13NO2S B1588246 (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine CAS No. 1037798-64-3

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Cat. No.: B1588246
CAS No.: 1037798-64-3
M. Wt: 199.27 g/mol
InChI Key: XJAMLZUKCSRXAF-ZETCQYMHSA-N
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Description

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine can be achieved through several methods. One common approach involves the use of the Gabriel Synthesis, which is a classical method for producing primary amines from alkyl halides. This method utilizes phthalimide to prevent over-alkylation, ensuring the selective creation of primary amines . The synthesis proceeds through a series of steps: the generation of a phthalimide anion through nucleophilic substitution, the formation of N-alkylphthalimide via a second nucleophilic substitution, and the final hydrolysis to yield the primary amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its achiral counterparts

Properties

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAMLZUKCSRXAF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426124
Record name (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037798-64-3
Record name (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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